molecular formula C9H13N3O3 B1453667 2-Methyl-2-((3-nitropyridin-2-yl)amino)propan-1-ol CAS No. 664972-87-6

2-Methyl-2-((3-nitropyridin-2-yl)amino)propan-1-ol

Cat. No.: B1453667
CAS No.: 664972-87-6
M. Wt: 211.22 g/mol
InChI Key: SMQDTERAAKSETI-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, form, and purity. For the similar compound “methyl 2-[(3-nitropyridin-2-yl)amino]propanoate”, it has a molecular weight of 225.2, and it is in liquid form .

Scientific Research Applications

Chemical Synthesis and Bioactive Compound Development

The synthesis and properties of various substituted compounds, including those with nitro groups and specific amino functionalities, have been a subject of interest in the development of bioactive molecules. For instance, studies on the synthesis and reactivity of thiochromones highlight the relevance of structural modifications in creating compounds with potential pharmacological activities (Sosnovskikh, 2018). Similarly, the design of conjugates of natural compounds with nitroxyl radicals suggests a strategy for enhancing biological activities or modifying the pharmacological profile of compounds (Grigor’ev, I., Tkacheva, N. I., & Morozov, S., 2014).

Analytical Chemistry and Method Development

The analysis of compounds with specific functionalities, such as nitro groups, is crucial in pharmaceutical and environmental sciences. For example, the study on the LC-MS/MS degradation processes of nitisinone, a compound containing a nitro group, underlines the importance of understanding the stability and degradation pathways of bioactive compounds for their therapeutic application and environmental impact assessment (Barchańska et al., 2019).

Pharmacological Applications

The exploration of specific receptor interactions, such as the study on mu-opioid receptor biased agonists, indicates the potential for developing compounds with selective receptor activities, reducing adverse effects while maintaining therapeutic efficacy (Urits et al., 2019). This approach could be relevant for compounds like 2-Methyl-2-((3-nitropyridin-2-yl)amino)propan-1-ol, depending on its pharmacodynamic properties and target receptor interactions.

Properties

IUPAC Name

2-methyl-2-[(3-nitropyridin-2-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-9(2,6-13)11-8-7(12(14)15)4-3-5-10-8/h3-5,13H,6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQDTERAAKSETI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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